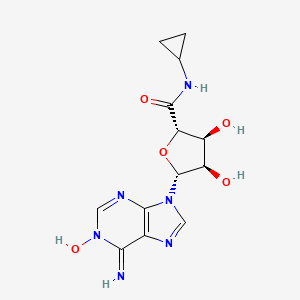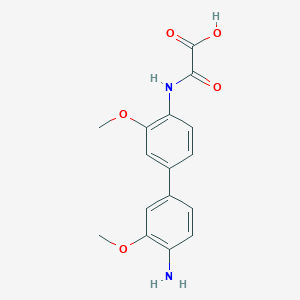
3,3'-Dimethoxy-4-amino-4'-biphenyloxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid is an organic compound with the molecular formula C16H16N2O5 and a molecular weight of 316.31 g/mol It is characterized by the presence of two methoxy groups, an amino group, and a biphenyl structure with an oxamic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Oxamic Acid Formation: The final step involves the formation of the oxamic acid moiety, which can be achieved through the reaction of the amino-biphenyl compound with oxalyl chloride followed by hydrolysis.
Industrial Production Methods
Industrial production methods for 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxamic acid moiety to an amide or amine.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amides or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用机制
The mechanism of action of 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 3,3’-Dimethoxy-4-amino-4’-biphenylcarboxylic acid
- 3,3’-Dimethoxy-4-nitro-4’-biphenyloxamic acid
- 3,3’-Dimethoxy-4-hydroxy-4’-biphenyloxamic acid
Uniqueness
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl structure with methoxy and amino groups allows for versatile chemical modifications, making it a valuable compound for various applications.
属性
分子式 |
C16H16N2O5 |
|---|---|
分子量 |
316.31 g/mol |
IUPAC 名称 |
2-[4-(4-amino-3-methoxyphenyl)-2-methoxyanilino]-2-oxoacetic acid |
InChI |
InChI=1S/C16H16N2O5/c1-22-13-7-9(3-5-11(13)17)10-4-6-12(14(8-10)23-2)18-15(19)16(20)21/h3-8H,17H2,1-2H3,(H,18,19)(H,20,21) |
InChI 键 |
UQELCAWNEXHTFV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(=O)O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sulfamide,N-[(2S)-1,4-dioxan-2-ylmethyl]-N-metyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B13803902.png)
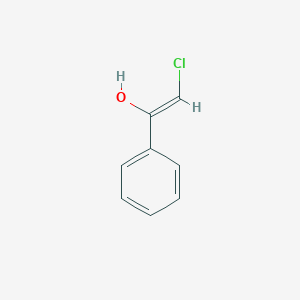
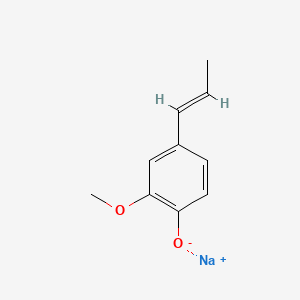
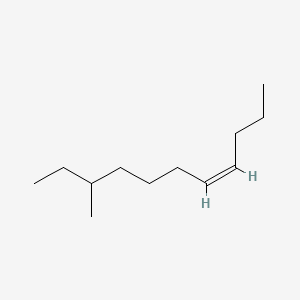
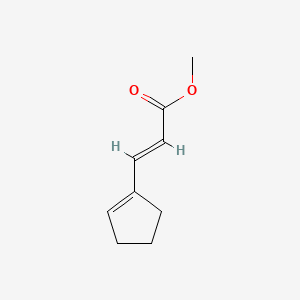
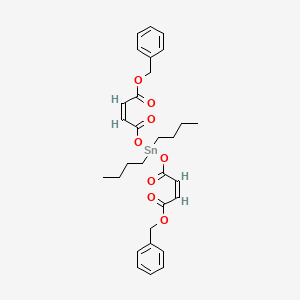
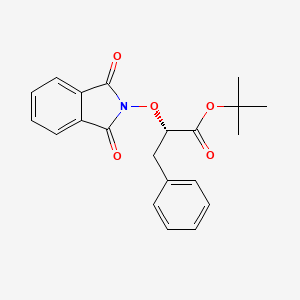
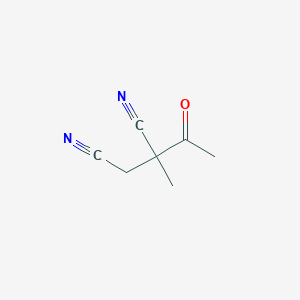
![(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13803949.png)
![Pyrimido[4,5-E][1,4]oxazepine](/img/structure/B13803951.png)
![[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride](/img/structure/B13803963.png)
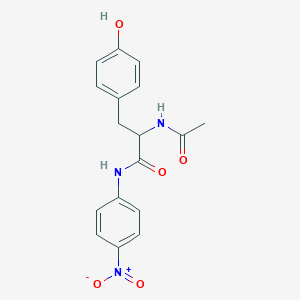
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)
